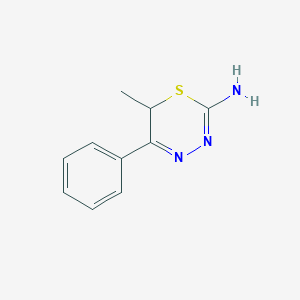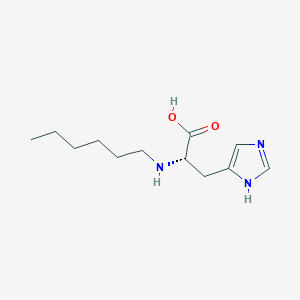methanone CAS No. 54960-20-2](/img/structure/B14625884.png)
[3-Amino-6-(dimethylamino)pyridin-2-yl](2-chlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-6-(dimethylamino)pyridin-2-ylmethanone: is a complex organic compound that features a pyridine ring substituted with amino and dimethylamino groups, and a methanone group attached to a chlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-(dimethylamino)pyridin-2-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the amino and dimethylamino groups are introduced through nucleophilic substitution reactions.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction, where the pyridine ring acts as the nucleophile.
Final Assembly: The methanone group is introduced through a condensation reaction, often using reagents like acetic anhydride or acetyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino groups can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The methanone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
In organic synthesis, 3-Amino-6-(dimethylamino)pyridin-2-ylmethanone is used as an intermediate for the synthesis of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry as a scaffold for drug development. Its ability to interact with biological targets makes it a candidate for the design of enzyme inhibitors or receptor modulators.
Industry
In the material science industry, this compound can be used in the synthesis of polymers and advanced materials. Its structural properties contribute to the development of materials with specific electronic or mechanical characteristics.
Mechanism of Action
The mechanism of action of 3-Amino-6-(dimethylamino)pyridin-2-ylmethanone involves its interaction with molecular targets such as enzymes or receptors. The amino and dimethylamino groups can form hydrogen bonds or electrostatic interactions with active sites, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-6-(methylamino)pyridin-2-ylmethanone
- 3-Amino-6-(ethylamino)pyridin-2-ylmethanone
- 3-Amino-6-(dimethylamino)pyridin-2-ylmethanone
Uniqueness
The unique combination of amino, dimethylamino, and chlorophenyl groups in 3-Amino-6-(dimethylamino)pyridin-2-ylmethanone provides distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
54960-20-2 |
|---|---|
Molecular Formula |
C14H14ClN3O |
Molecular Weight |
275.73 g/mol |
IUPAC Name |
[3-amino-6-(dimethylamino)pyridin-2-yl]-(2-chlorophenyl)methanone |
InChI |
InChI=1S/C14H14ClN3O/c1-18(2)12-8-7-11(16)13(17-12)14(19)9-5-3-4-6-10(9)15/h3-8H,16H2,1-2H3 |
InChI Key |
GXYNSWPTZCAAJV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=C(C=C1)N)C(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


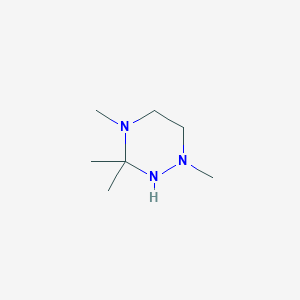
![4-[(Pyridin-2-yl)sulfamoyl]benzene-1-diazonium chloride](/img/structure/B14625808.png)

![(5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenylacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14625812.png)

![3-[(2-Bromophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14625829.png)
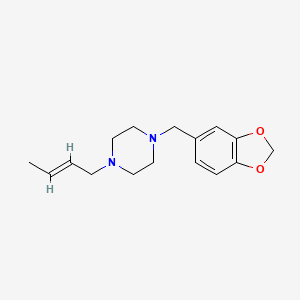

![Methanaminium, N-[(dimethylamino)(methylthio)methylene]-N-methyl-](/img/structure/B14625859.png)

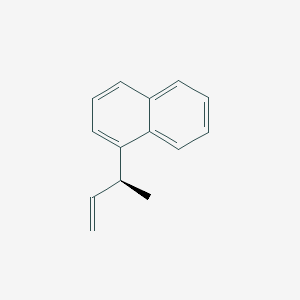
![3-[(2-Ethylhexyl)oxy]-N,N-dimethylpropanamide](/img/structure/B14625870.png)
